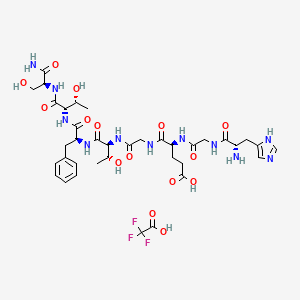

Exendin-4 (1-8) Trifluoroacetate

Description

BenchChem offers high-quality Exendin-4 (1-8) Trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Exendin-4 (1-8) Trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51N11O13.C2HF3O2/c1-17(48)28(34(58)43-23(10-19-6-4-3-5-7-19)33(57)46-29(18(2)49)35(59)44-24(15-47)30(37)54)45-26(51)14-40-32(56)22(8-9-27(52)53)42-25(50)13-39-31(55)21(36)11-20-12-38-16-41-20;3-2(4,5)1(6)7/h3-7,12,16-18,21-24,28-29,47-49H,8-11,13-15,36H2,1-2H3,(H2,37,54)(H,38,41)(H,39,55)(H,40,56)(H,42,50)(H,43,58)(H,44,59)(H,45,51)(H,46,57)(H,52,53);(H,6,7)/t17-,18-,21+,22+,23+,24+,28+,29+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSKABUXHULMOB-LCGDSFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52F3N11O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action and Structural Utility of Short Exendin-4 Peptides

Executive Summary

This technical guide analyzes the pharmacological and structural mechanisms of truncated (short) Exendin-4 peptides. Unlike small molecule drugs, the function of Exendin-4 derivatives is governed by a strict Two-Domain Binding Model . This guide focuses on the two most critical "short" variants: the N-terminally truncated Exendin(9-39) (a potent antagonist) and the C-terminal Trp-Cage motif (a stability enhancer).

Key Takeaway: The biological activity of Exendin-4 is spatially segregated. The N-terminus drives receptor activation (cAMP signaling), while the C-terminus drives receptor affinity and metabolic stability. Manipulating peptide length effectively acts as a "molecular switch" between agonism and antagonism.

The Two-Domain Binding Mechanism (SAR Analysis)

To understand the mechanism of short Exendin peptides, one must first understand the interaction between the full-length peptide and the Glucagon-Like Peptide-1 Receptor (GLP-1R), a Class B GPCR.

The "Affinity Trap" Model

The interaction occurs in two distinct steps, often described as the "Affinity Trap":

-

Step 1 (Capture): The C-terminal helix of Exendin-4 (residues 9-39) binds to the large Extracellular Domain (ECD) of the GLP-1R. This interaction is high-affinity and anchors the peptide.

-

Step 2 (Activation): Once anchored, the flexible N-terminus (residues 1-9) swings into the Transmembrane Domain (TMD) core, interacting with the J-domain to trigger conformational changes in transmembrane helices, leading to

coupling.

Structural Segregation of Function

-

N-Terminus (Residues 1-8): Critical for efficacy. Deletion here destroys agonism.

-

C-Terminus (Residues 9-39): Critical for affinity. Deletion here (e.g., Exendin 1-30) drastically reduces potency by preventing the initial "capture" step.

Visualization: The Two-Domain Interaction

The following diagram illustrates the mechanistic divergence between full-length Exendin-4 and the truncated Exendin(9-39).

Figure 1: The Two-Domain Binding Model. Full-length Exendin-4 engages both domains for activation. Exendin(9-39) occupies the ECD "trap" but fails to trigger the TMD "switch," resulting in competitive antagonism.

Mechanism of Exendin(9-39) (Avexitide)[1][2]

Exendin(9-39) is the most biologically significant "short" Exendin peptide. It acts as a competitive antagonist (and inverse agonist in certain constitutive systems).

Mechanism of Antagonism

By retaining the C-terminal residues (including the Trp-cage), Exendin(9-39) maintains high affinity for the GLP-1R ECD (

-

Result: It occupies the receptor, preventing endogenous GLP-1 or Exendin-4 from binding, effectively clamping the receptor in an inactive state.

Clinical & Research Utility

-

Hypoglycemia Treatment: Used to treat Post-Bariatric Hypoglycemia (PBH) and Congenital Hyperinsulinism (CHI) by blocking excessive GLP-1 signaling.

-

Metabolic Proof: It is the gold-standard tool in research to prove that a metabolic effect is GLP-1R dependent. If Exendin(9-39) reverses an effect, the effect is mediated by GLP-1R.

The Trp-Cage: Stability Mechanism

Many "short" Exendin analogs focus on the Trp-Cage (residues 21-39). This is a tertiary structural motif unique to Exendin-4 (absent in mammalian GLP-1).

Structural Composition

The Trp-cage forms a tight hydrophobic core:

-

Trp25: Buried deep within the cage.

-

Pro31-Pro38: A polyproline II helix that folds back over the alpha-helix.

-

Leu21 & Pro38: Form hydrophobic contacts that lock the structure.

Functional Consequence

This compact fold protects the peptide from enzymatic degradation (DPP-4 and NEP 24.11). Researchers often fuse the Trp-cage to other peptides to confer stability, making it a critical "module" in peptide drug design.

Comparative Data Summary

The following table summarizes the key differences between the full-length peptide, the antagonist fragment, and the endogenous hormone.

| Feature | Exendin-4 (1-39) | Exendin(9-39) | GLP-1 (7-36) |

| Role | Potent Agonist | Competitive Antagonist | Endogenous Agonist |

| Receptor Domain | ECD + TMD | ECD Only | ECD + TMD |

| Key Mechanism | Activation via N-term | Blockade via C-term | Activation via N-term |

| Half-Life | Hours (Resistant to DPP-4) | ~30 mins (Renal clearance) | < 2 mins (DPP-4 sensitive) |

| Structure | Stable Trp-Cage | Stable Trp-Cage | Flexible / Unstructured |

| cAMP Response | High Stimulation | Inhibition / No Effect | High Stimulation |

Experimental Protocol: Validating Antagonism via cAMP Assay

To confirm the mechanism of a short Exendin peptide, one must measure its ability to inhibit agonist-induced cAMP accumulation.

Protocol Principles

-

Cell Line: HEK293 cells stably expressing human GLP-1R (HEK-GLP1R).

-

IBMX: A phosphodiesterase inhibitor must be used to prevent the degradation of cAMP, ensuring the signal represents production (receptor activity) rather than breakdown.

-

FRET Detection: Fluorescence Resonance Energy Transfer is preferred over ELISA for real-time, homogeneous measurement.

Step-by-Step Workflow

-

Cell Seeding: Plate HEK-GLP1R cells (10,000 cells/well) in 384-well white plates. Incubate 24h.

-

Antagonist Pre-incubation (Critical Step):

-

Remove media.[1]

-

Add Exendin(9-39) (concentration range: 0.1 nM to 1

M) in stimulation buffer containing 0.5 mM IBMX. -

Incubate for 15 minutes at 37°C. Reasoning: Allows the antagonist to occupy the ECD "trap" before the agonist arrives.

-

-

Agonist Challenge:

-

Add GLP-1 or Exendin-4 at its

concentration. -

Incubate for 30 minutes at 37°C.

-

-

Lysis & Detection:

-

Add detection reagents (e.g., cAMP-d2 and Anti-cAMP-Cryptate).

-

Incubate 1 hour at room temperature.

-

-

Read: Measure Time-Resolved Fluorescence (HTRF) at 665 nm / 620 nm.

Workflow Visualization

Figure 2: cAMP Antagonist Assay Workflow. Pre-incubation is the critical control point to establish receptor occupancy prior to agonist challenge.

References

-

Runge, S., et al. (2008). Crystal structure of the ligand-bound glucagon-like peptide-1 receptor extracellular domain. Journal of Biological Chemistry. Link

-

Goke, R., et al. (1993). Exendin-4 is a high potency agonist and truncated exendin-(9-39)-amide an antagonist at the glucagon-like peptide 1-(7-36)-amide receptor of insulin-secreting beta-cells.[2][3] Journal of Biological Chemistry. Link

-

Neidigh, J. W., et al. (2001). Exendin-4 and Glucagon-like-peptide-1: NMR Structural Comparisons in the Solution and Micelle-Associated States. Biochemistry. Link

-

Underwood, C. R., et al. (2010). Crystal structure of glucagon-like peptide-1 in complex with the extracellular domain of the glucagon-like peptide-1 receptor. Nature. Link

-

Doyle, M. E., & Egan, J. M. (2003). Glucagon-like peptide-1.[2][3][4][5][6][7] Recent Progress in Hormone Research. Link

Sources

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Exendin-4 is a high potency agonist and truncated exendin-(9-39)-amide an antagonist at the glucagon-like peptide 1-(7-36)-amide receptor of insulin-secreting beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Replacement of the C-terminal Trp-cage of exendin-4 with a fatty acid improves therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. diabetesjournals.org [diabetesjournals.org]

Mechanistic Role & Application of Exendin-4 (1-8) Trifluoroacetate in GLP-1R Binding

Executive Summary

Exendin-4 (1-8) (Sequence: H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-NH₂) represents the N-terminal "activation domain" of the incretin mimetic Exendin-4. While the full-length peptide (1-39) is a potent therapeutic for Type 2 Diabetes (T2D), the isolated 1-8 fragment serves as a critical mechanistic probe in structural biology and pharmacology.

This guide analyzes the "Two-Domain Binding Model" of the Glucagon-Like Peptide-1 Receptor (GLP-1R), distinguishing between the affinity anchor (Exendin-4 residues 9-39) and the activation switch (residues 1-8). We provide technical protocols for utilizing the trifluoroacetate (TFA) salt form of this fragment to map orthosteric interactions within the receptor's transmembrane domain (TMD).

Mechanistic Foundation: The "Anchor and Switch" Model

To understand the role of Exendin-4 (1-8), one must deconstruct the interaction between Class B GPCRs and their peptide ligands. The high affinity of Exendin-4 (

The Two-Domain Hypothesis

-

Domain 1 (The Anchor): The C-terminus of Exendin-4 (residues 9-39) forms an

-helix and a hydrophobic "Trp-cage" that binds tightly to the N-terminal Extracellular Domain (ECD) of the GLP-1R. This step positions the ligand but does not activate the receptor.-

Evidence: Exendin-4 (9-39) binds with high affinity but acts as a competitive antagonist .

-

-

Domain 2 (The Switch): The N-terminus (residues 1-8) is flexible and penetrates the receptor's Transmembrane Domain (TMD) core. This interaction triggers the conformational change in the transmembrane helices (TM1, TM2, TM7) required for

protein coupling and cAMP production.-

Evidence: Exendin-4 (1-8) contains the critical His1 and Glu3 residues essential for activation but lacks the ECD anchor, resulting in low affinity when isolated.

-

Structural Comparison: GLP-1 vs. Exendin-4

The 1-8 fragment highlights the key evolutionary advantage of Exendin-4 over native GLP-1: DPP-IV Resistance .

| Feature | Native GLP-1 (7-14) | Exendin-4 (1-8) | Consequence |

| Sequence | His-Ala -Glu-Gly...[1][2] | His-Gly -Glu-Gly... | Gly2 substitution confers resistance. |

| Enzyme Target | Dipeptidyl Peptidase-IV (DPP-IV) | DPP-IV Resistant | Half-life extension (Hours vs. Minutes).[3] |

| Role | Rapid degradation | Stable activation probe | Ideal for prolonged signaling studies. |

Technical Specifications: Exendin-4 (1-8) Trifluoroacetate[4]

When sourcing Exendin-4 (1-8) for experimentation, it is typically supplied as a Trifluoroacetate (TFA) salt . This chemical form dictates specific handling requirements.

Physicochemical Properties[5]

-

Molecular Weight: ~833.8 Da (Free base)

-

Counter-ion: Trifluoroacetate (

). Most synthetic peptides are ~10-40% TFA by weight. -

Solubility: Highly soluble in water due to polar residues (His, Glu, Thr, Ser).

-

pH Impact: Dissolving the TFA salt in unbuffered water will yield an acidic solution (pH ~2-3).

Handling & Storage Protocol

-

Reconstitution: Dissolve in sterile, distilled water to a master stock of 1 mM.

-

Buffering: For cellular assays, dilute the stock at least 1:100 into a buffered medium (e.g., PBS, HEPES, pH 7.4) to neutralize the TFA.

-

Warning: High concentrations (>100 µM) in unbuffered cell media can cause acid-induced cytotoxicity, mimicking a false "inhibitory" effect.

-

-

Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles, which can degrade the N-terminal Histidine.

Visualization: Pathway & Workflow

The Two-Domain Binding Mechanism

This diagram illustrates how the 1-8 fragment functions as the "Switch" relative to the "Anchor" (9-39).

Caption: The Two-Domain Model of GLP-1R activation. The 9-39 fragment anchors the ligand, while the 1-8 fragment (the focus of this guide) engages the TMD to trigger signaling.

Experimental Applications & Protocols

Application 1: Mapping the Orthosteric Pocket

Researchers use Exendin-4 (1-8) to probe the TMD binding pocket independent of the ECD. This is crucial for identifying mutations in the receptor (e.g., TM1 or TM7) that specifically affect activation but not initial binding.

Protocol: Low-Affinity cAMP Activation Assay

Since the isolated 1-8 fragment lacks the ECD anchor, its affinity is low. High concentrations are required to drive occupancy via mass action.

Materials:

-

HEK293 cells stably expressing GLP-1R.

-

cAMP detection kit (e.g., HTRF or GloSensor).

-

Exendin-4 (1-8) TFA salt (Stock 10 mM).

-

Control: Full-length Exendin-4 (1-39).

Workflow:

-

Cell Prep: Seed HEK293-GLP1R cells at 20,000 cells/well in 384-well plates. Starve in serum-free media for 2 hours.

-

Ligand Preparation:

-

Prepare serial dilutions of Exendin-4 (1-8) ranging from 100 µM to 10 nM (Log scale). Note the high upper limit.

-

Prepare serial dilutions of Exendin-4 (1-39) ranging from 100 nM to 0.1 pM as a positive control.

-

-

Stimulation: Add ligands to cells in presence of IBMX (phosphodiesterase inhibitor). Incubate for 30 minutes at 37°C.

-

Detection: Lyse cells and apply cAMP detection reagents per kit instructions.

-

Data Analysis: Plot Dose-Response Curves.

-

Expected Result: Exendin-4 (1-39) will show

pM. Exendin-4 (1-8) will show activity only at high concentrations (

-

Application 2: Mass Spectrometry Standard for Degradation

Exendin-4 (1-8) is used as a reference standard to monitor the metabolic stability of novel GLP-1 analogs.

Workflow:

-

Incubate novel peptide in human plasma at 37°C.[3]

-

At time points (0, 1h, 4h, 24h), quench with acetonitrile.

-

Analyze supernatant via LC-MS/MS.

-

Use Exendin-4 (1-8) standard to identify N-terminal cleavage products. Presence of this specific fragment indicates cleavage at the Ser8-Asp9 bond (rare for Exendin-4, common for unstable analogs).

Quantitative Data Summary

The following table summarizes the functional disparity between the full-length peptide and its domains, illustrating why the 1-8 fragment is a "tool" rather than a "drug."

| Reagent | Role | Binding Affinity ( | cAMP Potency ( | Mechanism |

| Exendin-4 (1-39) | Full Agonist | ~0.1 - 0.5 nM | ~30 pM | Anchor + Switch |

| Exendin-4 (9-39) | Antagonist | ~1 - 5 nM | No Activation | Anchor Only |

| Exendin-4 (1-8) | Probe | > 10,000 nM | > 1,000 nM | Switch Only |

Note: Values are approximate based on HEK293-GLP1R expression systems.

References

-

Eng, J., et al. (1992). Isolation and characterization of exendin-4, an exendin-3 analogue, from Heloderma suspectum venom. Journal of Biological Chemistry. Link

-

Goke, R., et al. (1993). Exendin-4 is a high potency agonist and truncated exendin-(9-39)-amide an antagonist at the glucagon-like peptide 1-(7-36)-amide receptor of insulin-secreting beta-cells.[4] Journal of Biological Chemistry. Link

-

Lopez de Maturana, R., et al. (2003). A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors. Molecular Pharmacology. Link

-

Runge, S., et al. (2008). Crystal structure of the extracellular domain of the glucagon-like peptide-1 receptor bound to exendin-4. Journal of Biological Chemistry. Link

-

Underwood, C.R., et al. (2010). Crystal structure of glucagon-like peptide-1 in complex with the extracellular domain of the glucagon-like peptide-1 receptor.[5] Nature.[6] Link

Sources

- 1. genecust.com [genecust.com]

- 2. genecust.com [genecust.com]

- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 4. Exendin-4 is a high potency agonist and truncated exendin-(9-39)-amide an antagonist at the glucagon-like peptide 1-(7-36)-amide receptor of insulin-secreting beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The major determinant of exendin-4/glucagon-like peptide 1 differential affinity at the rat glucagon-like peptide 1 receptor N-terminal domain is a hydrogen bond from SER-32 of exendin-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivochem.cn [invivochem.cn]

The N-Terminal Octapeptide of Exendin-4: Structural Determinants of Agonism and Stability

Topic: Function of the first 8 amino acids of Exendin-4 Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic efficacy of Exendin-4 (Exenatide) as a GLP-1 receptor (GLP-1R) agonist hinges on a bipartite structural mechanism. While the C-terminal "Trp-cage" (residues 9-39) functions as a high-affinity anchor to the receptor's extracellular domain (ECD), the first 8 amino acids (HGEGTFTS) constitute the pharmacological "warhead." This N-terminal octapeptide is solely responsible for penetrating the receptor's transmembrane domain (TMD) to trigger conformational activation and cAMP signaling. Furthermore, the specific substitution of Glycine at position 2 (Gly2) confers near-absolute resistance to Dipeptidyl Peptidase-4 (DPP-4), the enzyme responsible for the rapid inactivation of native GLP-1. This guide dissects the structural and functional role of these eight residues, providing actionable protocols for validating their activity.

Structural Biochemistry: The "Warhead" Sequence

The N-terminal sequence of Exendin-4 shares high homology with mammalian GLP-1 (7-36) amide, yet critical substitutions dictate its superior pharmacokinetic profile.

Table 1: Sequence Alignment and Functional Divergence

| Position | Residue (Exendin-4) | Residue (GLP-1) | Structural/Functional Role |

| 1 | His (H) | His (H) | Activation Trigger: Forms hydrogen bonds with TMD residues; essential for receptor activation. |

| 2 | Gly (G) | Ala (A) | DPP-4 Shield: Glycine confers conformational flexibility and prevents DPP-4 cleavage (steric/electronic mismatch). |

| 3 | Glu (E) | Glu (E) | Helix Stabilization: Acts as an N-cap, stabilizing the alpha-helix required for deep receptor insertion. |

| 4 | Gly (G) | Gly (G) | Linker/Flexibility: Allows the N-terminus to orient correctly within the orthosteric pocket. |

| 5 | Thr (T) | Thr (T) | Polar Contact: Engages transmembrane helices. |

| 6 | Phe (F) | Phe (F) | Hydrophobic Anchor: Buries into a hydrophobic pocket within the TMD (conserved "FxxWL" motif interaction). |

| 7 | Thr (T) | Thr (T) | Helix Propagation: Maintains helical geometry. |

| 8 | Ser (S) | Ser (S) | Polar Contact: Interacts with extracellular loops. |

The "N-Cap" and Helicity

Unlike GLP-1, which has a propensity to be disordered in solution, Exendin-4 exhibits significant helical character even in the absence of a membrane. The Glu3 residue is critical here; it helps nucleate the alpha-helix that propagates from the N-terminus to the C-terminus. This pre-formed helical structure reduces the entropic cost of binding to the GLP-1R, contributing to Exendin-4's high potency.

Mechanistic Action: The Two-Domain Model[1]

The interaction between Exendin-4 and GLP-1R follows the "Two-Domain Model" of Class B GPCR activation.[1][2] This mechanism explains why truncating the first 8 amino acids (Exendin-4 9-39) results in a potent antagonist.

-

Step 1 (Anchoring): The C-terminal domain (residues 9-39) binds rapidly and tightly to the N-terminal Extracellular Domain (ECD) of the receptor. This is the "affinity trap."[2]

-

Step 2 (Insertion): Once tethered, the N-terminal octapeptide (residues 1-8) is positioned in high local concentration near the Transmembrane Domain (TMD).

-

Step 3 (Activation): The N-terminal helix inserts into the TMD bundle, engaging transmembrane helices (TM1, TM2, TM7). His1 makes critical contacts that trigger the outward movement of TM6, opening the intracellular face for G-protein coupling.

Visualization: The Two-Domain Activation Pathway

Caption: The Two-Domain Model. The C-terminus anchors the peptide, enabling the N-terminus (1-8) to act as the specific activation switch.

DPP-4 Resistance: The Role of Glycine-2

The physiological limitation of native GLP-1 is its degradation by Dipeptidyl Peptidase-4 (DPP-4), a serine protease that cleaves N-terminal dipeptides (H-A) where the second residue is Proline or Alanine.

-

GLP-1 (His-Ala): The Alanine at position 2 fits perfectly into the S1 hydrophobic pocket of the DPP-4 active site, leading to rapid cleavage (t1/2 < 2 mins).

-

Exendin-4 (His-Gly): The Glycine at position 2 lacks the methyl side chain of Alanine. This alteration changes the conformational flexibility and does not satisfy the hydrophobic requirement of the S1 pocket efficiently, rendering the bond resistant to hydrolysis (t1/2 > 2 hours).

Visualization: DPP-4 Cleavage Logic

Caption: Mechanism of DPP-4 resistance. Gly2 in Exendin-4 prevents effective engagement with the DPP-4 catalytic pocket.

Experimental Validation Protocols

To validate the function of the N-terminal octapeptide, researchers should employ two complementary assays: one for enzymatic stability and one for receptor potency.

Protocol A: In Vitro DPP-4 Enzymatic Stability Assay

Purpose: To quantify the resistance of the N-terminal sequence to proteolytic degradation.

Reagents:

-

Recombinant Human DPP-4 (rhDPP-4) (Specific Activity > 10 U/mg).

-

Substrate: Exendin-4 (synthetic) vs. GLP-1 (7-36) amide (Positive Control).

-

Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl.

-

Detection: HPLC or LC-MS/MS.

Step-by-Step Methodology:

-

Preparation: Dissolve peptides to a final concentration of 100 µM in assay buffer.

-

Incubation: Add rhDPP-4 (final conc. 5 nM) to the peptide solution. Maintain at 37°C.

-

Sampling: At time points t = 0, 5, 15, 30, 60, 120, and 240 mins, remove 50 µL aliquots.

-

Quenching: Immediately add 5 µL of 10% Trifluoroacetic acid (TFA) to stop the reaction.

-

Analysis: Inject samples onto a C18 reverse-phase HPLC column.

-

Gradient: 10-60% Acetonitrile in 0.1% TFA over 20 mins.

-

-

Quantification: Measure the Area Under Curve (AUC) for the intact parent peak.

-

Self-Validation: GLP-1 should show >50% degradation within 15-30 mins. Exendin-4 should show >95% integrity at 240 mins.

Protocol B: GLP-1R cAMP Accumulation Assay

Purpose: To verify the "Trigger" function of residues 1-8.

Reagents:

-

Cell Line: CHO-K1 cells stably expressing human GLP-1R.

-

Assay Kit: HTRF cAMP dynamic 2 kit (Cisbio) or equivalent.

-

Agonists: Exendin-4 (Full length) and Exendin-4 (9-39) (Negative Control/Antagonist).

Step-by-Step Methodology:

-

Seeding: Plate 10,000 cells/well in a 384-well low-volume white plate.

-

Stimulation: Prepare a serial dilution (10 pM to 1 µM) of Exendin-4 and Exendin-4 (9-39) in stimulation buffer (containing IBMX to inhibit phosphodiesterase).

-

Treatment: Add 5 µL of compound to cells. Incubate for 30 mins at RT.

-

Lysis/Detection: Add 5 µL of cAMP-d2 and 5 µL of Anti-cAMP-Cryptate.

-

Read: Incubate for 1 hour and read on an HTRF-compatible plate reader (e.g., PHERAstar).

-

Analysis: Plot FRET ratio vs. log[concentration]. Calculate EC50.

-

Self-Validation: Exendin-4 should exhibit an EC50 in the low picomolar range (~10-50 pM). Exendin-4 (9-39) should show no activation (flat line), confirming that residues 1-8 are essential for agonism.

References

-

Eng, J., et al. (1992). "Isolation and characterization of exendin-4, an exendin-3 analogue, from Heloderma suspectum venom." Journal of Biological Chemistry. Link

-

Runge, S., et al. (2008). "Crystal structure of the ligand-bound glucagon-like peptide-1 receptor extracellular domain." Journal of Biological Chemistry. Link

-

Underwood, C.R., et al. (2010). "Crystal structure of glucagon-like peptide-1 in complex with the extracellular domain of the glucagon-like peptide-1 receptor."[3][4] Nature. Link

-

Doyle, M.E., et al. (2003). "The importance of the nine-amino acid C-terminal sequence of exendin-4 for binding to the GLP-1 receptor and for biological activity."[5][6] Regulatory Peptides.[7][8] Link

-

Mentlein, R. (1999). "Dipeptidyl-peptidase IV (CD26)--role in the inactivation of regulatory peptides." Regulatory Peptides.[7][8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Crystal Structure of Glucagon-like Peptide-1 in Complex with the Extracellular Domain of the Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucagon-Like Peptide-1 Receptor Ligand Interactions: Structural Cross Talk between Ligands and the Extracellular Domain | PLOS One [journals.plos.org]

- 5. Crystal structure of the ligand-bound glucagon-like peptide-1 receptor extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]

- 8. Choosing between GLP-1 Receptor Agonists and DPP-4 Inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Engineering of Exendin-4 Fragments

Executive Summary

Exendin-4, a 39-amino acid peptide originally isolated from Heloderma suspectum venom, has revolutionized Type 2 Diabetes management via its synthetic analogue, Exenatide.[1] However, the therapeutic utility of Exendin-4 extends far beyond its full-length sequence. This guide analyzes the fragment-based engineering of Exendin-4, focusing on how specific truncated regions yield distinct pharmacological profiles—ranging from pure antagonism to biased agonism and enhanced metabolic stability.

We focus on two primary therapeutic pillars:

-

The Antagonist Paradigm: The clinical application of Exendin(9-39) (Avexitide) for hyperinsulinemic hypoglycemia.

-

Structural Engineering: Utilizing the C-terminal Trp-Cage motif to stabilize novel peptide therapeutics.

Part 1: Structural Biology & SAR

The Bipartite Architecture of Exendin-4

To engineer effective fragments, one must first deconstruct the Structure-Activity Relationship (SAR) of the parent molecule. Exendin-4 functions through a bipartite mechanism:

-

N-Terminus (Residues 1–9): The "Activation Domain." This region engages the transmembrane domain of the GLP-1 receptor (GLP-1R), triggering conformational changes that activate G-protein signaling (cAMP production).

-

C-Terminus (Residues 9–39): The "Affinity & Stability Domain." This region, particularly the unique "Trp-Cage" motif (residues 21–39), binds the extracellular N-terminal domain (NTD) of the receptor. It anchors the peptide, providing high affinity and resistance to DPP-4 degradation.

Visualization: Exendin-4 Functional Segmentation

The following diagram illustrates the functional dichotomy critical for fragment engineering.

Figure 1: Functional segmentation of Exendin-4. The N-terminus drives efficacy, while the C-terminus drives potency and stability.

Part 2: The Antagonist Paradigm (Exendin 9-39)

The most clinically advanced fragment is Exendin(9-39) , also known as Avexitide . By truncating the first 8 amino acids, the peptide retains high-affinity binding (via the C-terminus) but loses the ability to trigger receptor activation.

Mechanism of Action

Exendin(9-39) acts as a competitive antagonist (or inverse agonist in some models) at the GLP-1R.

-

Pathology Targeted: Conditions of unregulated insulin secretion, such as Congenital Hyperinsulinism (CHI) and Post-Bariatric Hypoglycemia (PBH) .

-

Therapeutic Logic: In these conditions, exaggerated GLP-1 signaling leads to dangerous hypoglycemia.[2] Exendin(9-39) blocks the receptor, normalizing insulin secretion without causing hyperglycemia (unlike diazoxide or somatostatin analogues).

Comparative Pharmacodynamics

| Feature | Exendin-4 (Agonist) | Exendin(9-39) (Antagonist) |

| Primary Action | Activates GLP-1R | Blocks GLP-1R |

| cAMP Response | High increase ( | Negligible / Decrease (Inverse Agonism) |

| Insulin Effect | Stimulates secretion (Glucose-dependent) | Normalizes/Reduces hypersecretion |

| Clinical Indication | Type 2 Diabetes (T2D) | Post-Bariatric Hypoglycemia (PBH), CHI |

| Key Reference | Nielsen et al. (2004) [1] | Eiger BioPharmaceuticals (Phase 3 Trials) [2] |

Visualization: Agonist vs. Antagonist Signaling

Figure 2: Mechanistic divergence. Exendin(9-39) prevents the cAMP surge responsible for reactive hypoglycemia.

Part 3: Technical Workflow (Synthesis & Validation)

For researchers developing novel Exendin fragments or hybrids, strict adherence to Solid-Phase Peptide Synthesis (SPPS) protocols is required to ensure purity and correct folding of the Trp-cage.

Protocol 1: Fmoc-SPPS of Exendin Fragments

Objective: Synthesize Exendin(9-39) with high purity (>95%).

-

Resin Selection: Use Rink Amide MBHA resin (Loading: 0.3–0.5 mmol/g). The C-terminal amide is crucial for stability.

-

Coupling Cycles:

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Activation: HBTU/HOBt/DIEA (1:1:2 ratio relative to AA).

-

Coupling Time: 45–60 min at room temperature.

-

Critical Step: Double couple hydrophobic residues in the Trp-cage (Val, Leu, Phe, Trp) to prevent deletion sequences.

-

-

Cleavage Cocktail (The "Reagent K" Variant):

-

Trifluoroacetic acid (TFA): 94%

-

Phenol: 2%

-

Water: 2%

-

Triisopropylsilane (TIPS): 2%

-

Note: TIPS is essential to scavenge trityl cations and prevent tryptophan oxidation.

-

-

Precipitation: Cold diethyl ether (-20°C).

Protocol 2: Functional Validation (cAMP Assay)

Objective: Confirm antagonist potency (

-

Cell Line: HEK293 cells stably expressing human GLP-1R.

-

Agonist Challenge: Treat cells with

concentration of GLP-1 (approx. 100 pM). -

Antagonist Titration: Co-treat with serial dilutions of Exendin fragment (

to -

Detection: TR-FRET cAMP kit (e.g., Lance Ultra).

-

Success Criteria: A dose-dependent reduction in cAMP signal, yielding an

in the low nanomolar range (1–10 nM).

Visualization: Experimental Pipeline

Figure 3: Standardized workflow for the production and validation of Exendin-4 derived fragments.

Part 4: Future Directions & Emerging Applications

Beyond diabetes and hypoglycemia, Exendin fragments are being investigated for:

-

Neuroprotection: Full-length Exendin-4 crosses the Blood-Brain Barrier (BBB). Smaller, lipophilic fragments (engineered from the C-terminus) may exhibit enhanced BBB penetration. Research suggests potential in Parkinson's disease by mitigating neuroinflammation via microglial GLP-1R [3].

-

Imaging Agents: The Trp-cage (Exendin 9-39) is an ideal scaffold for radiolabeling (e.g.,

Ga-Exendin-4). Because it binds GLP-1R without activating it, it can image insulinomas (neuroendocrine tumors) without inducing severe hypoglycemia during the scan.

References

-

Nielsen, L. L., Young, A. A., & Parkes, D. G. (2004). Pharmacology of exenatide (synthetic exendin-4): a potential therapeutic for improved glycemic control of type 2 diabetes.[3] Regulatory Peptides.[4]

-

Eiger BioPharmaceuticals. (2022).[5] Avexitide Phase 2 Data in Congenital Hyperinsulinism. Clinical Trials Arena.

-

Athauda, D., & Foltynie, T. (2016). The glucagon-like peptide 1 (GLP-1) receptor as a therapeutic target in Parkinson's disease: mechanisms of action. Drug Discovery Today.

-

Runge, S., et al. (2008). Crystal structure of the ligand-bound glucagon-like peptide-1 receptor extracellular domain.[6] Journal of Biological Chemistry.

Sources

- 1. Exendin 4 – Potent GLP-1R agonist - SB PEPTIDE [sb-peptide.com]

- 2. Amylyx Pharmaceuticals Presents New Exploratory Analyses from Phase 2 and Phase 2b Clinical Trials of Avexitide in Post-Bariatric Hypoglycemia at ENDO 2025 | Amylyx [amylyx.com]

- 3. Pharmacology of exenatide (synthetic exendin-4): a potential therapeutic for improved glycemic control of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beneficial Influence of Exendin-4 on Specific Organs and Mechanisms Favourable for the Elderly with Concomitant Obstructive Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eiger Announces Publication of Positive Phase 2 Results of Avexitide in Children with Congenital Hyperinsulinism and Initiation of Phase 3 Program [prnewswire.com]

- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Exenatide [pdb101.rcsb.org]

Methodological & Application

Application Note: solubilization and Handling of Exendin-4 (1-8) Trifluoroacetate for In Vitro Studies

[1]

Abstract & Scope

This technical guide details the precise solubilization, handling, and storage protocols for Exendin-4 (1-8) (Sequence: His-Gly-Glu-Gly-Thr-Phe-Thr-Ser), specifically in its Trifluoroacetate (TFA) salt form. While the full-length Exendin-4 (1-39) is a well-known GLP-1 receptor agonist, the N-terminal (1-8) fragment is often utilized in epitope screening, structural interaction studies, and as a specific probe for N-terminal receptor domains.

The presence of the TFA counterion presents a specific challenge for cell culture: it introduces acidity that can induce non-specific cytotoxicity if unbuffered. This protocol outlines a self-validating workflow to ensure that observed cellular responses are due to the peptide's specific activity, not pH shock or solvent toxicity.

Physicochemical Profile & Solubility Logic

Before handling the reagent, it is critical to understand the molecule's behavior in solution.

| Property | Specification |

| Peptide Sequence | H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-OH |

| Length | 8 Amino Acids |

| Molecular Weight (Free Base) | ~836.8 g/mol |

| Isoelectric Point (pI) | ~5.8 (Theoretical) |

| Hydrophobicity | Low to Moderate (Contains 1 Phenylalanine) |

| Counterion | Trifluoroacetate (TFA) |

| Solubility Profile | Soluble in water (>1 mg/mL); Soluble in PBS.[1][2][3] |

The "TFA Challenge" in Cell Culture

Synthetic peptides are commonly purified via HPLC using TFA, resulting in a final product where TFA molecules adhere to basic residues (His) and the N-terminus.

-

The Risk: Dissolving a TFA salt peptide in unbuffered water yields an acidic solution (pH 2.0–4.0). Adding this directly to cell culture media can acidify the micro-environment, causing artifacts or cell death [1].

-

The Solution: We utilize a "Two-Step Dissolution" strategy: initial solubilization in water (for stability) followed by dilution in a strong buffer (PBS/Media) to neutralize the TFA.

Critical Pre-Experimental Calculations

WARNING: Do not assume 1 mg of powder equals 1 mg of active peptide.

Peptides are lyophilized salts. The "Gross Weight" includes the peptide, the TFA counterions, and residual water. You must calculate the Net Peptide Content (NPC) to dose accurately.

Example: If your vial has 1 mg powder and the NPC is 75%:

-

You have 0.75 mg of Exendin-4 (1-8).

-

To make a 1 mM stock (MW ≈ 837 g/mol ), you need to adjust the solvent volume based on 0.75 mg, not 1.0 mg.

Protocol A: Preparation of Master Stock Solution (1 mM)

Objective: Create a concentrated, sterile, and stable stock solution. Solvent: Sterile Nuclease-Free Water (High purity). Rationale: Water is preferred over buffers for freezing because phosphate buffers can precipitate during freeze/thaw cycles, damaging the peptide.

-

Equilibration: Allow the lyophilized peptide vial to warm to Room Temperature (RT) for 20 minutes before opening. Why? Opening a cold vial causes condensation, hydrolyzing the peptide.

-

Centrifugation: Spin the vial at 10,000 x g for 2 minutes to pellet the powder.

-

Solvent Addition: Add the calculated volume of Sterile Water to achieve a 1 mM concentration.

-

Note: Do not use DMSO.[4] This sequence (8 AA) is sufficiently polar to dissolve in water.

-

-

Dissolution: Vortex gently for 10-20 seconds. If particles persist, sonicate for 5 minutes in a water bath.

-

Visual QC: Hold the vial against a light source. The solution must be perfectly clear.

Protocol B: Working Solution & pH Neutralization

Objective: Dilute the stock for cell treatment while neutralizing TFA. Buffer: PBS (pH 7.4) or HEPES-buffered Culture Media.

-

Dilution: Dilute the Master Stock (1 mM) to your Working Concentration (e.g., 10 µM) using 1X PBS or culture media.

-

Ratio: Ensure the dilution factor is at least 1:100 (e.g., 1 µL stock into 99 µL media). This ensures the buffering capacity of the media overwhelms the acidic TFA.

-

-

pH Verification (Self-Validation Step):

-

Prepare a "dummy" aliquot of the working solution.

-

Spot 2 µL onto a pH strip.

-

Requirement: pH must be between 7.2 and 7.6. If pH < 7.0, the TFA concentration is too high; add 1N NaOH in 0.5 µL increments or increase the volume of PBS.

-

-

Filtration (Optional but Recommended): If sterility is paramount and the stock wasn't filtered, pass the working solution through a 0.22 µm PVDF Low-Binding syringe filter. Avoid Nylon filters as they bind peptides.

Workflow Visualization

The following diagram illustrates the logical flow from lyophilized powder to cell treatment, highlighting critical decision points.

Figure 1: Step-by-step decision tree for solubilizing Exendin-4 (1-8) TFA salt, ensuring pH neutrality.

Storage and Stability

Peptides are fragile. Adhere to these storage rules to prevent degradation (hydrolysis/oxidation).

| State | Condition | Stability | Notes |

| Lyophilized Powder | -20°C or -80°C | 1–2 Years | Keep desiccated. Protect from light.[5] |

| Stock Solution (Water) | -80°C | 3–6 Months | Avoid Freeze/Thaw cycles. Aliquot into single-use volumes (e.g., 20 µL). |

| Working Solution (Media) | 4°C | < 24 Hours | Prepare fresh daily. Do not freeze. |

Container Note: Use Polypropylene (PP) tubes. Avoid Polystyrene (PS) or glass, as peptides can adhere to these surfaces at low concentrations, significantly reducing the effective dose.

References

-

Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism.

-

MedChemExpress. (n.d.). "Exendin-4 (1-8) Product Datasheet." MedChemExpress.

-

LifeTein. (2023). "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use & TFA Handling." LifeTein Technical Support.

-

BenchChem. (2025).[6] "A Comparative Guide to TFA and HCl Salts in Peptide Research." BenchChem Protocols.

Exendin-4 (1-8) trifluoroacetate stability in aqueous solution

Technical Guide: Aqueous Stability and Handling of Exendin-4 (1-8) Trifluoroacetate

Executive Summary

This guide details the physicochemical stability, handling, and experimental protocols for Exendin-4 (1-8) , the N-terminal bioactive fragment of the glucagon-like peptide-1 (GLP-1) receptor agonist Exendin-4. While full-length Exendin-4 is stabilized by a C-terminal "Trp-cage," the truncated (1-8) fragment (Sequence: His-Gly-Glu-Gly-Thr-Phe-Thr-Ser) lacks this tertiary structure, making it susceptible to distinct stability challenges including pH-dependent hydrolysis, surface adsorption, and counter-ion interference.

This document provides validated protocols for reconstitution, Trifluoroacetate (TFA) removal, and storage to ensure reproducibility in metabolic and pharmacological assays.

Product Characterization & Physicochemical Properties

Before handling, researchers must understand the intrinsic properties of the molecule. The TFA salt form is a result of Solid Phase Peptide Synthesis (SPPS) cleavage and HPLC purification.[1][2]

| Property | Specification |

| Sequence | H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-OH |

| Formula | C |

| Molecular Weight | 848.8 Da (Free base) |

| Solubility | Soluble in water (acidic pH), DMSO, and dilute Acetic Acid. |

| Isoelectric Point (pI) | ~5.1 (Theoretical). |

| Counter-ion | Trifluoroacetate (TFA).[1][3][4][5] Typically 10–30% by weight. |

| Hydrophobicity | Moderate (Contains Phe6). Risk of adsorption to plastics at <10 µM. |

Critical Stability Factors (The "Why")

The "Hidden" Acidity of TFA Salts

Synthetic peptides are delivered as TFA salts.[2][4] When dissolved in unbuffered water, the free TFA can drop the solution pH to < 3.0.

-

Risk: While the peptide backbone is relatively stable at pH 3, this acidity is cytotoxic in cell-based assays (causing false negatives) and can alter the protonation state of Histidine (His1), affecting receptor binding affinity.

-

Mitigation: Always buffer the solution to pH 7.4 immediately upon reconstitution or perform a salt exchange (see Protocol 2).

Surface Adsorption (The "Vanishing" Peptide)

The Exendin-4 (1-8) fragment contains Phenylalanine (Phe6) and a positively charged N-terminus.

-

Mechanism: In the absence of carrier proteins (like BSA), the hydrophobic Phe residue drives adsorption to polypropylene (tips/tubes) and glass surfaces.

-

Impact: At low concentrations (< 100 nM), up to 60% of the peptide can be lost to the tube walls within 1 hour.

Absence of "Trp-Cage" Stabilization

Full-length Exendin-4 forms a stable tertiary structure (Trp-cage). The (1-8) fragment is a flexible random coil in solution. This lack of structure exposes the peptide bonds to faster hydrolysis if pH is not controlled.

Visualizing the Workflow

The following diagram outlines the decision logic for handling Exendin-4 (1-8) based on the intended application.

Caption: Workflow logic for Exendin-4 (1-8) handling. Note the critical divergence for bioassays requiring TFA removal.

Experimental Protocols

Protocol 1: Reconstitution & Storage (Standard)

Use this for chemical analysis or high-concentration stocks.

-

Equilibration: Allow the lyophilized vial to warm to room temperature (RT) for 30 minutes in a desiccator. Opening a cold vial causes condensation, leading to hydrolysis.

-

Solvent Selection:

-

Preferred: 10 mM Acetic Acid (pH ~3). This keeps the Histidine protonated and prevents aggregation.

-

Alternative: Sterile Water (HPLC grade).

-

Avoid: Phosphate buffer (PBS) for the initial master stock, as high salt can reduce solubility before the peptide is fully hydrated.

-

-

Dissolution: Add solvent to achieve a concentration of 1–5 mg/mL . Vortex gently (10-15 sec).

-

Aliquoting: Divide into single-use aliquots (e.g., 20 µL) in Protein LoBind® tubes .

-

Storage: Flash freeze in liquid nitrogen and store at -20°C (3 months) or -80°C (1 year).

Protocol 2: TFA Removal (Salt Exchange)

MANDATORY for cell culture or in vivo work to prevent TFA cytotoxicity.

Method: HCl Exchange (Lyophilization) [1][6][7]

-

Dissolve the peptide (1 mg/mL) in 10 mM HCl .

-

Allow to stand at RT for 1 minute. The excess Cl⁻ ions will displace the TFA⁻ counter-ions.

-

Freeze the solution (liquid nitrogen or -80°C).

-

Lyophilize overnight.

-

Repeat steps 1-4 two more times. This ensures >95% replacement of TFA with Chloride (Cl⁻), which is biocompatible.

-

Reconstitute the final powder in PBS (pH 7.4) containing 0.1% BSA to prevent adsorption.

Protocol 3: Stability Assessment (QC)

Validate the integrity of your fragment before critical assays.

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm).

-

Mobile Phase A: 0.1% TFA in Water.[5]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic Phe/His).

-

Pass Criteria: Single peak >95% area.

-

Note: A split peak often indicates racemization of His1 or oxidation (rare for this sequence, but possible).

-

Mechanism of Degradation

Understanding how the peptide fails allows for better troubleshooting.

Caption: Primary degradation and loss pathways for Exendin-4 (1-8).

References

-

Eng, J., et al. (1992). "Isolation and characterization of exendin-4, an exendin-3 analogue, from Heloderma suspectum venom." Journal of Biological Chemistry, 267(11), 7402-7405.

-

Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.

-

Neubauer, D., et al. (2018). "Removing Trifluoroacetic Acid (TFA) from Synthetic Peptides." International Journal of Peptide Research and Therapeutics, 24, 265–279.

-

Runge, S., et al. (2008). "Crystal structure of the ligand-bound glucagon-like peptide-1 receptor extracellular domain." Journal of Biological Chemistry, 283(17), 11340-11347.

-

Goebel-Stengel, M., et al. (2011). "The importance of using the correct salt form in peptide research." Peptides, 32(5), 1055-1064.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. genscript.com.cn [genscript.com.cn]

- 3. peptide.com [peptide.com]

- 4. lifetein.com [lifetein.com]

- 5. peptide.com [peptide.com]

- 6. scribd.com [scribd.com]

- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Purification of Exendin-4 (1-8) Fragment using TFA-Mediated Ion Pairing

Executive Summary

This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the purification of Exendin-4 (1-8) , the N-terminal fragment of the glucagon-like peptide-1 (GLP-1) agonist Exendin-4.

The Exendin-4 (1-8) fragment (His-Gly-Glu-Gly-Thr-Phe-Thr-Ser ) presents a specific chromatographic challenge: it is a short, highly polar octapeptide with only one significant hydrophobic residue (Phenylalanine). Consequently, it exhibits low retention on standard C18 stationary phases. This guide utilizes Trifluoroacetic Acid (TFA) not merely as a pH buffer, but as a critical ion-pairing agent to induce sufficient hydrophobicity for resolution.[1]

Physicochemical Profile & Pre-Computation

Before method development, the peptide's properties must be analyzed to predict retention behavior.

| Property | Value | Chromatographic Implication |

| Sequence | H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-OH | High polarity; minimal hydrophobic footprint. |

| Length | 8 Amino Acids | Elutes early; risk of co-elution with injection void. |

| Molecular Weight | ~833.8 Da | Suitable for standard pore size (100 Å - 120 Å). |

| Isoelectric Point (pI) | ~5.8 | Net charge is positive at pH < 4. |

| Hydrophobicity | Low (Only Phe is hydrophobic) | Critical: Requires high aqueous start (0-2% B) or ion-pairing. |

| UV Absorption | 214 nm (Peptide bond) | Phe absorbs weakly at 257 nm; 214 nm is mandatory for sensitivity. |

Strategic Method Design: The "Why" Behind the Protocol

The Retention Challenge

Standard peptides often retain well at 5-10% organic solvent. Exendin-4 (1-8), however, is "slippery" on C18 columns due to the abundance of polar residues (His, Glu, Thr, Ser). If the gradient starts too high (e.g., 10% Acetonitrile), the peptide may elute in the void volume (unretained), co-eluting with salts and synthesis byproducts.

The Role of TFA (Ion Pairing)

We use TFA (0.1%) rather than Formic Acid or Phosphate buffers.

-

Mechanism: The N-terminal amine and the Histidine side chain are protonated at pH ~2 (induced by TFA).

-

Ion Pairing: The trifluoroacetate anion (

) forms an ion pair with the positively charged peptide. -

Result: The lipophilic trifluoromethyl group (

) of the TFA "masks" the charge, artificially increasing the hydrophobicity of the peptide and allowing it to "stick" to the C18 alkyl chains.

Stationary Phase Selection

-

Recommendation: C18-Aq (Aqueous compatible) or Polar-Embedded C18 .

-

Reasoning: Standard C18 chains can undergo "phase collapse" (dewetting) in 100% aqueous mobile phases, leading to loss of retention. "Aq" type columns are chemically modified to remain wetted at 0-1% organic solvent, which is necessary to trap this hydrophilic fragment.

Visualizing the Mechanism

The following diagram illustrates how TFA facilitates the retention of the polar Exendin-4 (1-8) fragment on the hydrophobic C18 surface.

Figure 1: Mechanism of TFA-mediated ion pairing.[2] The anionic TFA pairs with the cationic peptide, acting as a hydrophobic bridge to the C18 stationary phase.

Detailed Experimental Protocol

Reagents & Equipment

-

System: HPLC with Binary Pump and UV Detector (DAD/VWD).

-

Column: C18-Aq (e.g., Waters Atlantis T3, YMC-Triart C18, or Phenomenex Luna Omega Polar C18).

-

Dimensions: 4.6 x 150 mm (Analytical) or 21.2 x 250 mm (Preparative).

-

Particle Size: 5 µm (Prep) or 3 µm (Analytical).

-

Pore Size: 100 Å - 120 Å.

-

-

Mobile Phase A: Milli-Q Water + 0.1% TFA (v/v).

-

Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA (v/v).

Sample Preparation

-

Solvent: Dissolve crude peptide in 100% Mobile Phase A (0.1% TFA in Water) .

-

Note: Do not use ACN to dissolve. Even 5% ACN in the sample solvent can cause "solvent effect" peak broadening for early eluting peaks.

-

-

Filtration: 0.22 µm PTFE or Nylon syringe filter.

-

Concentration: 1-2 mg/mL (Analytical); 10-20 mg/mL (Preparative).

Gradient Programming

Due to the hydrophilic nature of Exendin-4 (1-8), a shallow early gradient is required.

| Time (min) | % Mobile Phase B | Event | Rationale |

| 0.0 | 0% | Injection | 100% Aqueous to trap polar peptide. |

| 2.0 | 0% | Isocratic Hold | Ensure salt/impurities flow through void. |

| 2.1 | 0% | Gradient Start | Begin elution. |

| 22.1 | 20% | Linear Ramp | Shallow slope (~1% B/min) for max resolution. |

| 25.0 | 95% | Wash | Elute hydrophobic protecting groups/scavengers. |

| 28.0 | 95% | Wash Hold | Clean column. |

| 28.1 | 0% | Re-equilibration | Return to initial conditions. |

| 35.0 | 0% | End | Ready for next injection. |

Detection & Recovery

-

Wavelength: Monitor 214 nm (Primary) and 280 nm (Secondary).

-

Why: The peptide bond absorbs strongly at 214 nm. The single Phenylalanine provides a weak signal at 280 nm, which can help distinguish the product from non-aromatic impurities.

-

-

Fraction Collection: Collect based on threshold (absorbance) or time windows.

-

Post-Processing: Lyophilize fractions immediately. TFA salts are hygroscopic; store desiccant-sealed at -20°C.

Purification Workflow Diagram

Figure 2: End-to-end workflow for the purification of Exendin-4 (1-8).

Troubleshooting & Optimization (Self-Validating System)

| Observation | Root Cause | Corrective Action |

| Peptide elutes in Void (t0) | Phase Collapse or Insufficient Retention | 1. Switch to "Aq" or "Polar-Embedded" column.2. Ensure starting condition is 0% B.3. Verify TFA concentration is 0.1% (pH ~2). |

| Broad/Tailing Peaks | Silanol Interaction | The Histidine residue is interacting with free silanols. Ensure the column is "End-capped." Increase TFA to 0.15% if necessary. |

| Ghost Peaks | Carryover | Short polar peptides can sometimes precipitate if the wash step isn't long enough. Ensure the 95% B wash is at least 3-5 column volumes. |

| Double Peaks | Oxidation | Methionine is not present in 1-8, but if the sequence was longer, this would be a risk. For 1-8, double peaks usually indicate racemization of the Histidine during synthesis. |

References

-

PubChem. (2023). Exendin-4 Compound Summary. National Library of Medicine. [Link]

-

Agilent Technologies. (2020). Purification of Peptides using Reverse Phase HPLC. Agilent Application Notes. [Link]

-

Waters Corporation. (2021). Strategies for the Purification of Polar Peptides. Waters Application Library. [Link]

- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Standard text on Peptide HPLC mechanisms).

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of Exendin-4 (1-8) Trifluoroacetate

Abstract

This application note provides a detailed protocol and expert insights for the comprehensive analysis of Exendin-4 (1-8) trifluoroacetate salt using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). Exendin-4 (1-8) is a significant N-terminal fragment of the glucagon-like peptide-1 (GLP-1) receptor agonist, Exendin-4, and its accurate characterization is crucial for research and development in metabolic diseases. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system for the robust analysis of this short peptide. We will delve into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, with a particular focus on addressing the challenges posed by the trifluoroacetate (TFA) counter-ion.

Introduction: The Significance of Exendin-4 (1-8)

Exendin-4 is a 39-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum)[1][2]. It is a potent agonist of the GLP-1 receptor, playing a key role in glucose-dependent insulin secretion[2][3]. The N-terminal fragment, Exendin-4 (1-8), with the amino acid sequence His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-NH2, represents a critical region for the biological activity of the parent peptide. As such, its synthesis, purification, and characterization are of significant interest in the development of novel therapeutics for type 2 diabetes and other metabolic disorders.

Synthetic peptides are commonly purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape and resolution. Consequently, the final lyophilized product is often a TFA salt. While essential for purification, TFA can significantly impact mass spectrometry analysis, primarily through ion suppression in the electrospray ionization (ESI) source. This guide will provide a systematic approach to obtaining high-quality mass spectrometry data for Exendin-4 (1-8) trifluoroacetate, ensuring accurate mass determination and structural confirmation.

Physicochemical Properties of Exendin-4 (1-8)

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

Table 1: Physicochemical Properties of Exendin-4 (1-8)

| Property | Value | Source |

| Amino Acid Sequence | His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-NH2 | |

| Molecular Formula | C35H51N11O13 | |

| Average Molecular Weight | 833.86 Da | |

| Monoisotopic Mass | 833.3700 Da | Calculated |

| C-terminus | Amide |

The presence of several polar amino acids (His, Glu, Thr, Ser) suggests that Exendin-4 (1-8) is a relatively hydrophilic peptide. This characteristic has important implications for the choice of chromatographic conditions.

Experimental Design and Rationale

The following sections outline a comprehensive workflow for the analysis of Exendin-4 (1-8) trifluoroacetate, from sample preparation to data interpretation. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Figure 1: Overall experimental workflow for the mass spectrometric analysis of Exendin-4 (1-8) trifluoroacetate.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to dissolve the peptide in a solvent compatible with both liquid chromatography and mass spectrometry, at a concentration suitable for detection.

Protocol 4.1.1: Reconstitution and Dilution

-

Reconstitute the Lyophilized Peptide: Allow the vial of Exendin-4 (1-8) trifluoroacetate to equilibrate to room temperature before opening to prevent condensation. Reconstitute the peptide in LC-MS grade water to a stock concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture of 95:5 (v/v) water:acetonitrile with 0.1% formic acid. The use of formic acid is recommended over TFA in the final sample solution to minimize ion suppression that is not related to the chromatographic mobile phase.

-

Filtration (Optional): If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter.

Rationale: Using a water/acetonitrile mixture with formic acid for the final dilution ensures compatibility with reversed-phase chromatography and promotes efficient ionization in the ESI source.

Liquid Chromatography

Given the hydrophilic nature of Exendin-4 (1-8), two chromatographic approaches can be considered: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Protocol 4.2.1: RP-HPLC Method

-

Column: A C18 column with a smaller pore size (e.g., 100-130 Å) is suitable for this peptide size. A common choice would be a column with dimensions of 2.1 mm x 50-100 mm and a particle size of 1.7-2.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

-

Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile.

-

Gradient: A shallow gradient is recommended for optimal separation of this short peptide.

-

0-2 min: 2% B

-

2-15 min: 2-30% B

-

15-17 min: 30-95% B

-

17-19 min: 95% B

-

19-20 min: 95-2% B

-

20-25 min: 2% B (Re-equilibration)

-

-

Flow Rate: 0.3-0.4 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 5-10 µL

Rationale: While the peptide is hydrophilic, a C18 column can still provide adequate retention, especially with a shallow gradient. The use of formic acid as the mobile phase modifier is a good starting point to achieve good sensitivity in the mass spectrometer. If TFA from the sample preparation for purification is carried over and causes issues, a small percentage (e.g., 0.05%) can be added to the mobile phase to improve peak shape, though this may come at the cost of some sensitivity.

Protocol 4.2.2: HILIC Method (Alternative)

For highly hydrophilic peptides that show poor retention in reversed-phase, HILIC is an excellent alternative[4][5].

-

Column: A HILIC column (e.g., amide or bare silica).

-

Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate, pH 3.

-

Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate, pH 3.

-

Gradient:

-

0-2 min: 100% A

-

2-15 min: 0-40% B

-

15-17 min: 40-100% B

-

17-19 min: 100% B

-

19-20 min: 100-0% B

-

20-25 min: 100% A (Re-equilibration)

-

-

Flow Rate: 0.3-0.4 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 5-10 µL

Rationale: HILIC operates on a different separation mechanism, partitioning the analyte between a polar stationary phase and a less polar mobile phase. This is particularly effective for retaining and separating polar molecules like Exendin-4 (1-8).

Mass Spectrometry

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and confident identification.

Table 2: Recommended Mass Spectrometer Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Peptides readily form positive ions by protonation. |

| Capillary Voltage | 3.5 - 4.5 kV | To ensure efficient ionization. |

| Drying Gas Flow | 8 - 12 L/min | To aid in desolvation. |

| Drying Gas Temperature | 300 - 350 °C | To facilitate solvent evaporation. |

| Nebulizer Pressure | 30 - 45 psi | To create a fine spray. |

| Full Scan MS Range | m/z 100 - 1500 | To cover the expected precursor ions and potential adducts. |

| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | To trigger fragmentation of the most abundant precursor ions. |

| Precursor Ion Selection | Top 3-5 most intense ions | To obtain fragmentation data for the most abundant species. |

| Collision Energy (CE) | Ramped (e.g., 20-40 eV) or a fixed value around 30 eV | A ramped CE ensures fragmentation of different bonds. For a fixed value, optimization may be required for this specific peptide. |

Rationale: These parameters provide a robust starting point for the analysis of Exendin-4 (1-8). The use of DDA allows for an unbiased acquisition of fragmentation data for the most abundant ions in the full scan spectrum. Collision energy should be sufficient to induce fragmentation along the peptide backbone.

Data Analysis and Interpretation

Full Scan MS: Accurate Mass and Isotopic Pattern

The primary goal of the full scan analysis is to confirm the presence of Exendin-4 (1-8) by identifying its protonated molecular ions.

-

Expected Precursor Ions: Given the presence of a basic histidine residue and the N-terminus, Exendin-4 (1-8) is expected to be readily protonated. Look for the following ions:

-

[M+H]⁺: m/z 834.3773

-

[M+2H]²⁺: m/z 417.6923

-

-

Mass Accuracy: The measured mass should be within 5 ppm of the theoretical monoisotopic mass.

-

Isotopic Distribution: The observed isotopic pattern should match the theoretical pattern for the molecular formula C35H51N11O13.

The Impact of Trifluoroacetate

The TFA counter-ion from the synthesis and purification process can manifest in the mass spectrum in several ways:

-

Ion Suppression: TFA is a strong ion-pairing agent and can reduce the signal intensity of the analyte. Using formic acid in the mobile phase helps to mitigate this, but residual TFA can still have an effect.

-

TFA Adducts: It is possible to observe non-covalent adducts of the peptide with TFA. These would appear as [M+H+TFA]⁺ at m/z 947.3635 and [M+2H+TFA]²⁺ at m/z 474.1854. The observation of these adducts can be a useful confirmation of the presence of TFA.

Tandem MS (MS/MS): Sequence Confirmation

Fragmentation of the precursor ion provides confirmation of the amino acid sequence. The most common fragments for peptides are b and y ions, resulting from cleavage of the peptide amide bonds.

Figure 2: Fragmentation pattern of a peptide, showing the formation of b and y ions.

Table 3: Predicted b and y ions for Exendin-4 (1-8)

| Fragment | Sequence | Monoisotopic Mass (m/z) |

| b₁ | H | 138.0662 |

| b₂ | HG | 195.0873 |

| b₃ | HGE | 324.1299 |

| b₄ | HGEG | 381.1510 |

| b₅ | HGEGT | 482.1987 |

| b₆ | HGEGTF | 629.2672 |

| b₇ | HGEGTFT | 730.3149 |

| y₁ | S-NH₂ | 88.0393 |

| y₂ | TS-NH₂ | 189.0870 |

| y₃ | FTS-NH₂ | 336.1555 |

| y₄ | TFTS-NH₂ | 437.2032 |

| y₅ | GTFTS-NH₂ | 494.2243 |

| y₆ | EGTFTS-NH₂ | 623.2669 |

| y₇ | GEGTFTS-NH₂ | 680.2880 |

The MS/MS spectrum should be manually inspected or analyzed with software to identify the presence of these characteristic fragment ions. A comprehensive series of b and/or y ions provides strong evidence for the correct amino acid sequence.

Conclusion

This application note provides a robust and scientifically sound framework for the mass spectrometric analysis of Exendin-4 (1-8) trifluoroacetate. By understanding the physicochemical properties of the peptide and the potential interferences from the TFA counter-ion, researchers can develop and implement a self-validating analytical method. The detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation serve as a comprehensive guide for obtaining high-quality, reliable data for this important therapeutic peptide fragment. The principles and techniques described herein are also broadly applicable to the analysis of other short synthetic peptides.

References

- Eng, J., Kleinman, W. A., Singh, L., Singh, G., & Raufman, J. P. (1992). Isolation and characterization of exendin-4, an exendin-3 analogue, from Heloderma suspectum venom. Further evidence for an exendin receptor on dispersed acini from guinea pig pancreas. Journal of Biological Chemistry, 267(11), 7402–7405.

- Neveu, C., Glose, A., & Gika, H. G. (2020). HILIC and Its Applications for Biotechnology, Part II. LCGC North America, 38(12), 681-687.

- Le Maux, S., Nongonierma, A. B., & FitzGerald, R. J. (2015). Improved short peptide identification using HILIC-MS/MS: retention time prediction model based on the impact of amino acid position in the peptide sequence. Food chemistry, 173, 847–854.

-

Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Waters Blog. Retrieved from [Link]

-

Kowalska, M., & Bąchor, R. (n.d.). Bisquaternary ammonium adduct with trifluoroacetate. Secrets of Science. Retrieved from [Link]

- MacLean, B., Tomazela, D. M., Shulman, N., Chambers, M., Tabb, D. L., & MacCoss, M. J. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments.

-

Thermo Fisher Scientific. (n.d.). Desalting of Peptides to Prepare for Mass Spectrometry Analysis. Protocols.io. Retrieved from [Link]

- Lauber, M. A., Koza, S. M., & Fountain, K. J. (2013). Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases.

- Apffel, A., Fischer, S., Goldberg, G., Goodley, P. C., & Kuhlmann, F. E. (1995). Enhanced sensitivity for peptide mapping with electrospray liquid chromatography-mass spectrometry in the presence of signal suppression due to trifluoroacetic acid-containing mobile phases.

-

G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

-

Harvard University. (n.d.). Sample Preparation. Center for Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Isolation and characterization of exendin-4, an exendin-3 analogue, from Heloderma suspectum venom. Further evidence for an exendin receptor on dispersed acini from guinea pig pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cpcscientific.com [cpcscientific.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Improved short peptide identification using HILIC-MS/MS: retention time prediction model based on the impact of amino acid position in the peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Exendin-4 (1-8) for In-Vitro Studies

Executive Summary: The "Engine Without the Chassis"

Welcome to the technical guide for Exendin-4 (1-8). If you are working with this specific fragment (H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-OH), you are likely investigating the activation domain of the GLP-1 receptor (GLP-1R) in isolation, or conducting fragment-based stability studies.

Critical Scientific Context: You must fundamentally adjust your experimental design compared to full-length Exendin-4 (1-39).

-

Exendin-4 (1-39): Nanomolar (

) affinity. The C-terminus forms a "Trp-cage" that anchors the peptide to the receptor's extracellular domain (ECD), allowing the N-terminus to insert into the transmembrane core for activation. -

Exendin-4 (1-8): This is the "key" (activation domain) without the "hand" (binding domain). It lacks the alpha-helical anchor. Consequently, its affinity (

) is logarithmically lower (weaker) than the full-length peptide, even though it retains intrinsic efficacy.

Implication: If you use standard Exendin-4 concentrations (10 pM – 100 nM), you will likely see no signal. This guide focuses on optimizing the high-concentration ranges required to force receptor occupancy.

Part 1: Reconstitution & Storage (The Foundation)

Short peptides like Exendin-4 (1-8) are less prone to secondary structure aggregation than amyloidogenic peptides, but their charge state is critical for solubility.

Sequence: His-Gly-Glu-Gly-Thr-Phe-Thr-Ser Isoelectric Point (pI): ~4.1 - 4.5 Net Charge at pH 7.4: Negative (Acidic)

Step-by-Step Reconstitution Protocol

-

Initial Solubilization (Stock Solution):

-

Do not dissolve directly in PBS or cell culture media. The salts can promote precipitation before the peptide is fully solvated.

-

Recommended Solvent: Sterile, endotoxin-free water or 10 mM Acetic Acid.

-

Why? The peptide is slightly acidic. Dissolving in a slightly acidic or neutral unbuffered solvent ensures protonation states that favor solvation.

-

Target Concentration: Prepare a high-concentration stock (e.g., 1 mM or 10 mM). You will need this high headroom for your dose-response curves.

-

-

Verification:

-

Vortex for 30 seconds.

-

Sonication (water bath) for 5 minutes is recommended to disrupt non-covalent dimers.

-

Visual Check: Solution must be optically clear. If cloudy, add 10%

dropwise (only if necessary) to shift pH above the pI, but Ex-4 (1-8) is usually water-soluble.

-

-

Storage:

-

Aliquot immediately to avoid freeze-thaw cycles.

-

Store at -80°C.

-

Shelf Life: Lyophilized: 1 year. Reconstituted: <1 month (peptides degrade faster in solution).

-

Part 2: Experimental Optimization (The "Affinity Gap")

To generate a valid

Comparative Concentration Ranges

| Parameter | Full-Length Exendin-4 (1-39) | Exendin-4 (1-8) Fragment |

| Primary Mechanism | High Affinity Binding + Activation | Low Affinity Activation (Hit-and-Run) |

| Typical | ~0.1 – 1.0 nM | > 10 |

| Starting Concentration | 1 pM ( | 10 nM ( |

| Max Concentration | 100 nM ( | 100 |

| Solvent Tolerance | Low risk (dilute) | High risk (DMSO/Solvent carryover) |

Protocol: Designing the Dose-Response Curve

Since the 1-8 fragment relies on mass action to occupy the receptor, you must saturate the system.

-

Range Finding:

-

Perform a logarithmic dilution series:

. -

Note: If you do not see a plateau at 1 mM, you cannot calculate a valid

.

-

-

The "Sticky Peptide" Control:

-

At high concentrations (>100

), peptides can adhere to plasticware. -

Mitigation: Use LoBind tubes and add 0.05% BSA (Bovine Serum Albumin) to your assay buffer to block non-specific adsorption sites on the plate.

-

Part 3: Visualization of the Mechanism

Understanding why you need high concentrations is vital. The diagram below illustrates the "Two-Domain Binding Model" of GLP-1R.

Figure 1: The Two-Domain Model. Exendin-4 (1-8) lacks the C-terminal "anchor" that binds the ECD. Therefore, it relies entirely on low-affinity interactions with the TMD, necessitating higher concentrations to achieve receptor occupancy.

Part 4: Troubleshooting Guide (FAQ)

Q1: I see no cAMP signal even at 10

-

Diagnosis: Not necessarily. 10

might still be on the lower end of the dose-response curve for this specific fragment. -

Solution: Push the concentration to 100

or 500

Q2: My high-concentration wells (1 mM) are killing the cells.

-

Diagnosis: Solvent toxicity or pH shift.

-

Solution:

-

Check the final pH of the media in the well. 1 mM of acidic peptide can shift the pH of weakly buffered media.

-

If you used DMSO to solubilize, ensure the final DMSO concentration is <0.5%.

-

Switch to a water/buffer-based reconstitution if possible.

-

Q3: The data points are very scattered (High CV%).

-

Diagnosis: Pipetting error or aggregation.

-

Solution: At high concentrations, viscosity changes or micro-aggregates can occur. Centrifuge your stock solution at 10,000 x g for 5 minutes before diluting to remove invisible aggregates. Use positive displacement pipettes if the stock is viscous.

Q4: Can I use Exendin-4 (1-8) to block full-length Exendin-4?

-

Answer: No. It is an agonist, not an antagonist. It will activate the receptor, not block it. For antagonism, you need Exendin-4 (9-39) , which binds the ECD but does not activate the TMD.

Part 5: References

-

Runge, S., et al. (2008). Crystal structure of the ligand-bound glucagon-like peptide-1 receptor extracellular domain.[1] Journal of Biological Chemistry, 283(17), 11340-11347.

-

Context: Establishes the structural basis for the "Two-Domain Model," explaining why the C-terminus is required for high affinity.

-

-

Underwood, C. R., et al. (2010). Crystal structure of glucagon-like peptide-1 in complex with the extracellular domain of the glucagon-like peptide-1 receptor. Nature, 465(7299), 822-826.

-

Doyle, M. E., & Egan, J. M. (2007). Mechanisms of action of glucagon-like peptide 1 in the pancreas. Pharmacology & Therapeutics, 113(3), 546-593.

-

Context: Comprehensive review of GLP-1R signaling pathways and fragment activity.

-

-

Biomatik. Peptide Handling (Solubility & Storage) Guideline.

-

Context: Standard protocols for handling acidic/neutral peptides like Exendin-4 (1-8).

-

Sources

- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Exenatide [pdb101.rcsb.org]

- 2. The major determinant of exendin-4/glucagon-like peptide 1 differential affinity at the rat glucagon-like peptide 1 receptor N-terminal domain is a hydrogen bond from SER-32 of exendin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exendin-4 and glucagon-like-peptide-1: NMR structural comparisons in the solution and micelle-associated states - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative